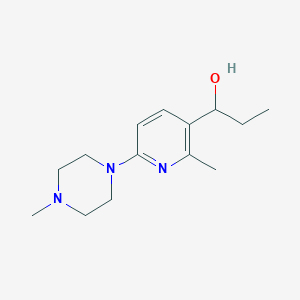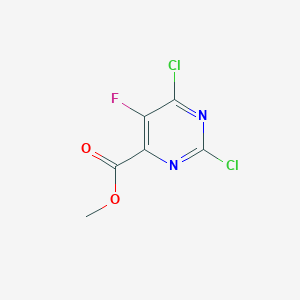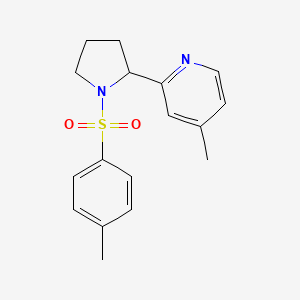
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールは、メチル基で置換されたピペラジン環を特徴とする化合物であり、ピリジン環に結合し、さらにプロパノール基に結合しています。
準備方法
合成経路と反応条件
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールの合成は、通常、以下の手順で行われます。
ピペラジン環の形成: ピペラジン環は、エチレンジアミンと適切なアルキル化剤を制御された条件下で反応させることによって合成されます。
ピペラジン環への置換: メチル基は、ヨウ化メチルまたは類似の試薬を用いたメチル化反応によってピペラジン環に導入されます。
ピリジン環への結合: 置換されたピペラジンを次にピリジン誘導体と反応させて、所望のピリジン-ピペラジン構造を形成します。
プロパノール基の導入: 最後のステップは、ピリジン環へのプロパノール基の付加であり、通常、求核置換反応によって行われます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を含む可能性がありますが、より大規模に行われ、収率と純度が最適化されます。連続フロー反応器と自動合成の使用は、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールは、以下を含む様々な化学反応を受けます。
酸化: プロパノール基は、対応するアルデヒドまたはカルボン酸を形成するように酸化することができます。
還元: ピリジン環は、ピペリジン誘導体を形成するように還元することができます。
置換: ピペラジン環上のメチル基は、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH₄) やパラジウム触媒を用いた水素ガス (H₂) などの還元剤が使用されます。
置換: 水素化ナトリウム (NaH) や有機リチウム化合物などの試薬が、置換反応に使用されます。
主な生成物
酸化: アルデヒドまたはカルボン酸を生成します。
還元: ピペリジン誘導体を生成します。
置換: 様々な置換されたピペラジン誘導体を生成します。
科学研究への応用
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールは、科学研究においていくつかの応用があります。
医薬品化学: 特に神経疾患を標的とする医薬品化合物の合成のためのビルディングブロックとして使用されます。
生物学的研究: この化合物は、酵素や受容体との相互作用を含む生物系への潜在的な影響について研究されています。
工業的用途: 新素材の開発や有機合成の中間体として使用されます。
科学的研究の応用
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as an intermediate in organic synthesis.
作用機序
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ピペラジン環は、神経伝達物質受容体と相互作用する可能性があり、一方、ピリジン環は、水素結合とπ-π相互作用に関与する可能性があります。これらの相互作用は、標的分子の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-メチル-4-(4-メチルピペラジン-1-イル)-10H-チエノ[2,3-b][1,5]ベンゾジアゼピン (オランザピン): 統合失調症および関連する精神病の治療に使用されます。
N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)-4-((4-メチルピペラジン-1-イル)メチル)ベンゾアミド: 白血病の治療における治療的用途で知られています。
独自性
1-(2-メチル-6-(4-メチルピペラジン-1-イル)ピリジン-3-イル)プロパン-1-オールは、様々な化学反応性と潜在的な生物活性をもたらす官能基の特定の組み合わせのために独特です。その構造は、広範囲の化学反応に参加し、様々な生物学的標的と相互作用することを可能にし、研究および工業的用途における汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its therapeutic applications in leukemia.
Uniqueness
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
分子式 |
C14H23N3O |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C14H23N3O/c1-4-13(18)12-5-6-14(15-11(12)2)17-9-7-16(3)8-10-17/h5-6,13,18H,4,7-10H2,1-3H3 |
InChIキー |
PPSLWNIGHINIJG-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)






